molecular formula C10H12FNO B15238085 (S)-6-Fluoro-7-methylchroman-4-amine

(S)-6-Fluoro-7-methylchroman-4-amine

Cat. No.: B15238085
M. Wt: 181.21 g/mol
InChI Key: CCLSQDJKHHUSKT-VIFPVBQESA-N
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Description

(S)-6-Fluoro-7-methylchroman-4-amine is a chiral compound belonging to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom and a methyl group on the chroman ring enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-7-methylchroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group can be added through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-7-methylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or amine positions using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

(S)-6-Fluoro-7-methylchroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-7-methylchroman-4-amine: Lacks the chiral center.

    6-Fluoro-7-methylchroman-4-ol: Contains a hydroxyl group instead of an amine.

    7-Methylchroman-4-amine: Lacks the fluorine atom.

Uniqueness

(S)-6-Fluoro-7-methylchroman-4-amine is unique due to its chiral nature, which can lead to different biological activities compared to its achiral counterparts. The presence of both fluorine and methyl groups enhances its chemical stability and binding affinity to molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(4S)-6-fluoro-7-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1

InChI Key

CCLSQDJKHHUSKT-VIFPVBQESA-N

Isomeric SMILES

CC1=CC2=C(C=C1F)[C@H](CCO2)N

Canonical SMILES

CC1=CC2=C(C=C1F)C(CCO2)N

Origin of Product

United States

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